![molecular formula C23H17N5O2S B2362226 3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891100-76-8](/img/structure/B2362226.png)
3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a phenyl group, a thiophene ring, a triazolo ring, and a pyridazine ring. These groups could potentially contribute to the compound’s physical and chemical properties, as well as its biological activity .
Molecular Structure Analysis
The compound’s structure includes several heterocyclic rings, which are rings containing atoms of at least two different elements. These rings, along with the various functional groups, could potentially allow for a variety of interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the methoxy group might undergo demethylation, while the aromatic rings might participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Anticancer and Antiproliferative Applications
Compounds related to 3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide have been explored for their anticancer and antiproliferative properties. Studies indicate that derivatives of this compound class show promise in inhibiting the proliferation of endothelial and tumor cells. The alteration of the benzamidine compound to a [1,2,4]triazolo[4,3-b]pyridazine derivative has been found to result in the loss of thrombin inhibitory and fibrinogen receptor antagonistic activities. However, these derivatives have demonstrated significant inhibitory effects on the proliferation of certain cell lines, hinting at their potential utility in cancer treatment (Ilić et al., 2011). Additionally, a series of compounds based on the scaffolds of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones have shown moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers (Kamal et al., 2011).
Antimicrobial and Antioxidant Activities
This class of compounds has also been explored for their antimicrobial properties. A series of heterocyclic compounds, including benzamide derivatives, have been synthesized and tested against a range of gram-positive and gram-negative bacteria and fungi. The antibacterial and antifungal activities of these compounds have been substantiated through various studies, indicating their potential as antimicrobial agents (Patel & Patel, 2015). Moreover, some derivatives have shown promising antioxidant activity, potentially offering protection against oxidative stress-related damage. These compounds were evaluated using assays like DPPH radical scavenging method, where the antioxidant activity of certain derivatives was found to be comparable or even superior to well-known antioxidants like ascorbic acid (Tumosienė et al., 2020).
Biological Activities and Synthesis
The synthesis and biological evaluation of novel derivatives related to this compound have been a focal point of recent research. Novel series of biologically active heterocyclic compounds, including pyrazole, thiazole, and pyridine derivatives, have been synthesized. These compounds have been evaluated for their potential as insecticidal agents and other biological applications, demonstrating the versatility and potential utility of these compounds in various biological contexts (Soliman et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with their targets and induce a variety of biological effects .
Biochemical Pathways
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide valuable insights into the potential bioavailability of the compound.
Result of Action
Compounds with similar structures have been found to have weak to high cytotoxic activities against tumor cell lines . This suggests that the compound may have potential anticancer effects.
properties
IUPAC Name |
3-methoxy-N-[4-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2S/c1-30-18-5-2-4-16(14-18)23(29)24-17-9-7-15(8-10-17)19-11-12-21-25-26-22(28(21)27-19)20-6-3-13-31-20/h2-14H,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZPDWRGHFSKAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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